2-(Benzylthio)-6-chloroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
625855-89-2 |
|---|---|
Molecular Formula |
C16H12ClNOS |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-6-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNOS/c17-12-6-7-14-13(8-12)15(19)9-16(18-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI Key |
QMHOTMVJRRVNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Characterization of 2 Benzylthio 6 Chloroquinolin 4 1h One
Synthetic Pathways to the Quinolone-4(1H)-one Core
The formation of the fundamental quinolin-4(1H)-one bicyclic system is the initial major phase in the synthesis. Several classical and modern cyclization reactions are available for this purpose, each with distinct advantages and substrate requirements.
The construction of the 4-quinolone ring system is typically achieved through intramolecular cyclization reactions where an aniline (B41778) derivative is a key precursor. Two of the most venerable and widely employed methods are the Gould-Jacobs reaction and the Camps cyclization. mdpi.comwikipedia.org
The Gould-Jacobs reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). wikipedia.orgablelab.eu This initial step forms an anilinomethylenemalonate intermediate. Subsequent thermal cyclization, often requiring high temperatures (above 250 °C) in solvents like diphenyl ether, proceeds via a 6-electron rearrangement to yield the 4-hydroxyquinoline-3-carboxylate ester. mdpi.comd-nb.info The final steps involve saponification of the ester to a carboxylic acid, followed by thermal decarboxylation to afford the target 4-quinolone. mdpi.com While robust, the harsh thermal conditions can limit its applicability for substrates with sensitive functional groups. mdpi.commdpi.com
The Camps cyclization offers an alternative route, involving the base-mediated intramolecular condensation of an N-(o-acylaryl)amide. mdpi.comwikipedia.org Depending on the substrate and reaction conditions, this reaction can produce either quinolin-4-ones or quinolin-2-ones. wikipedia.org The synthesis of 4-quinolones specifically occurs via an intramolecular aldol-type condensation where the enolate formed from the acyl group's α-carbon attacks the amide carbonyl. mdpi.com Modern modifications of the Camps cyclization have been developed to proceed under milder conditions, expanding its synthetic utility. thieme-connect.comcaltech.eduacs.org
More contemporary methods include transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative Sonogashira coupling/cyclization sequences, which can construct the quinolone core from o-iodoanilines and terminal alkynes under relatively mild conditions. mdpi.comorganic-chemistry.org
Table 1: Comparison of Major 4-Quinolone Cyclization Strategies
| Reaction Name | Precursors | Key Conditions | Advantages | Limitations |
| Gould-Jacobs Reaction | Aniline derivative, Diethyl ethoxymethylenemalonate | High temperature (>250 °C), High-boiling solvent (e.g., Dowtherm A, Diphenyl ether) mdpi.commdpi.com | Readily available starting materials. | Harsh conditions, potential for low yields and side reactions. mdpi.comd-nb.info |
| Camps Cyclization | o-Acylaminoacetophenone derivative | Base-mediated (e.g., NaOH, K₂CO₃) mdpi.comwikipedia.org | Milder conditions possible with modern variants, good for 2-substituted quinolones. thieme-connect.comacs.org | Precursor synthesis can be multi-step; potential for regioisomeric mixtures. wikipedia.org |
| Palladium-Catalyzed Carbonylation | o-Iodoaniline, Terminal alkyne, CO source (e.g., Mo(CO)₆) | Pd catalyst, Base | Mild conditions, high functional group tolerance. mdpi.comorganic-chemistry.org | Requires specialized precursors and catalysts. |
The success of any cyclization strategy hinges on the efficient synthesis of the requisite precursors. For the Gould-Jacobs and related syntheses, the primary precursors are substituted anilines and a three-carbon electrophile, such as a β-ketoester or malonic ester derivative. nih.govresearchgate.net
In the context of synthesizing 2-(benzylthio)-6-chloroquinolin-4(1H)-one, the most logical starting aniline is 4-chloroaniline (B138754). This precursor directly installs the chloro-substituent at the desired 6-position of the final quinolone ring system.
For a Gould-Jacobs approach, 4-chloroaniline is reacted with diethyl ethoxymethylenemalonate. This condensation reaction is typically performed by heating the reactants, sometimes in a solvent like ethanol, to produce the key intermediate, diethyl ((4-chlorophenylamino)methylene)malonate. mdpi.commdpi.com
For a Camps cyclization, the required precursor would be an N-(2-acyl-4-chlorophenyl)amide. thieme-connect.comcaltech.edu This can be prepared through several routes, for instance, by the amidation of a 2-amino-5-chloroacetophenone derivative.
Incorporation of the 6-Chloro Substituent
The introduction of the chlorine atom at the C-6 position of the quinolone ring is most efficiently and regioselectively accomplished by selecting a starting material that already contains this substituent. The use of 4-chloroaniline as the foundational building block in cyclization reactions like the Gould-Jacobs or Conrad-Limpach synthesis is the most common and direct strategy. mdpi.commdpi.com
When 4-chloroaniline undergoes condensation and subsequent cyclization, the cyclization occurs at the unsubstituted ortho-position (C-2 of the aniline), leading exclusively to the 6-chloro-substituted quinolone product. This approach avoids the need for a separate, and often less selective, late-stage chlorination of the pre-formed quinolone ring, which could lead to a mixture of positional isomers.
Introduction of the 2-(Benzylthio) Moiety
With the 6-chloroquinolin-4(1H)-one core established, the next phase is the introduction of the benzylthio group at the C-2 position. This is typically not achieved in a single step but through a two-step sequence involving thiolation followed by benzylation, or via nucleophilic substitution on a pre-functionalized quinolone.
A highly effective strategy involves the initial synthesis of a 2,6-dichloroquinolin-4(1H)-one intermediate. This can be prepared from 4-chloroaniline and diethyl malonate via cyclization, followed by chlorination of the resulting 2-hydroxy-6-chloroquinolin-4(1H)-one with a reagent such as phosphorus oxychloride (POCl₃). The chlorine atom at the 2-position is significantly more activated towards nucleophilic substitution than the one at the 6-position. This differential reactivity allows for selective displacement.
The 2,6-dichloro intermediate can then be reacted with a sulfur nucleophile. The use of benzyl (B1604629) mercaptan (phenylmethanethiol) in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) generates the benzylthiolate anion, which readily attacks the C-2 position, displacing the chloride and forming the desired 2-(benzylthio) ether linkage. wikipedia.org
An alternative route involves creating a 6-chloro-2-thioxoquinolin-4(1H)-one (or its tautomer, 2-mercapto-6-chloroquinolin-4(1H)-one) intermediate. This can be achieved through cyclization reactions that utilize a thiourea (B124793) or a related sulfur-containing component instead of urea. nih.govresearchgate.net Once the 2-thioxoquinolone is formed, it can be selectively S-alkylated. This reaction involves treating the thione with a base to deprotonate the thiol tautomer, followed by the addition of a benzylating agent like benzyl bromide or benzyl chloride . nih.govorgsyn.orgprepchem.com
Table 2: Potential Routes for Introduction of the 2-(Benzylthio) Group
| Step | Method | Reagents | Intermediate Product |
| 1a | Chlorination | POCl₃, PCl₅ | 2,6-Dichloroquinolin-4(1H)-one |
| 2a | Nucleophilic Substitution | Benzyl mercaptan, Base (e.g., NaH) in DMF wikipedia.org | This compound |
| 1b | Thionation Cyclization | 4-chloroaniline derivative, Thiourea, β-ketoester | 6-Chloro-2-thioxoquinolin-4(1H)-one |
| 2b | S-Benzylation | Benzyl bromide, Base (e.g., K₂CO₃) in Acetone (B3395972)/DMF nih.govorgsyn.org | This compound |
A critical challenge in the alkylation of heterocyclic compounds containing both nitrogen and sulfur heteroatoms, such as 6-chloro-2-thioxoquinolin-4(1H)-one, is controlling the regioselectivity of the reaction. Alkylation can potentially occur at the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms.
Generally, S-alkylation is favored under kinetically controlled conditions. The sulfur atom is a softer and more potent nucleophile than the nitrogen atom of the amide. To promote selective S-benzylation, the reaction is often carried out using a soft alkylating agent like benzyl bromide in a polar aprotic solvent such as acetone or DMF, with a mild base like potassium carbonate. mdpi.com Stronger bases (e.g., NaH) and more forcing conditions can sometimes lead to mixtures of N- and S-alkylated products or even O-alkylation. nih.gov
In the nucleophilic substitution pathway using 2,6-dichloroquinolin-4(1H)-one, optimization focuses on ensuring the selective displacement of only the C-2 chlorine. This is generally achievable due to the inherent higher reactivity of the 2-position. Reaction conditions, such as temperature and reaction time, can be controlled to prevent any competing reaction at the C-6 position. Using a stoichiometric amount of the benzylthiolate nucleophile at moderate temperatures is typically sufficient to achieve high selectivity and yield.
Halogenation Methodologies
The synthesis of the this compound scaffold fundamentally relies on the construction of the quinolin-4-one core, which typically begins with a halogenated precursor. The key starting material is a halo-substituted aniline, in this case, 4-chloroaniline. Classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach and Knorr syntheses, are employed to construct the heterocyclic ring system from this halogenated precursor. wikipedia.orgquimicaorganica.orgyoutube.com
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org For the target molecule, 4-chloroaniline would be reacted with an appropriate β-ketoester like ethyl benzoylacetate. This reaction proceeds via a Schiff base intermediate, which, upon heating, undergoes an electrocyclic ring closure to form the 4-hydroxyquinoline (B1666331). wikipedia.orgyoutube.com This product exists in tautomeric equilibrium with the more stable 4-quinolone form. The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yield of this cyclization step. wikipedia.org
An alternative to direct halogenation of aniline is the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), which allows for controlled, regioselective halogenation of activated aromatic systems like anilines. beilstein-journals.org Mechanochemical methods, using liquid-assisted grinding with reagents like PEG-400, have emerged as green and efficient alternatives for the para-selective halogenation of anilines, offering high yields in short reaction times. beilstein-journals.org While classical electrophilic aromatic substitution can be complicated for highly reactive substrates like anilines, often leading to mixtures of products, modern methods provide greater control. nih.govacs.org
Once the 6-chloro-4-hydroxyquinolin-2(1H)-one core is formed, further steps are required to introduce the substituents at the 2- and 4-positions. Chlorination of the 4-hydroxy group is typically achieved using reagents like phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield a 2,4-dichloro-6-chloroquinoline intermediate. mdpi.com Subsequent selective hydrolysis or other nucleophilic substitution can then be performed.
The final introduction of the benzylthio group at the C2 position is achieved through a nucleophilic substitution reaction. Thiolation of a 2-chloroquinoline (B121035) derivative with a thiol, such as benzyl mercaptan (benzylthiol), in the presence of a base, leads to the desired 2-(benzylthio) product. researchgate.net Alternatively, a 2-mercaptoquinoline can be prepared and subsequently S-alkylated with benzyl bromide or a similar benzyl halide. mdpi.com
Impact of Halogenation on Synthetic Efficiency
The presence of a halogen, specifically the chloro group at the 6-position, has a notable impact on the synthetic efficiency of this compound. The halogen atom is an electron-withdrawing group, which deactivates the aniline ring towards electrophilic substitution. This deactivation can affect the initial cyclization reaction rate, such as in the Conrad-Limpach or Skraup synthesis. nih.govjptcp.com
However, the halogen's presence is crucial for several reasons that ultimately benefit synthetic strategies:
Regiocontrol: Starting the synthesis with a pre-halogenated aniline, such as 4-chloroaniline, ensures the chloro-substituent is precisely located at the desired 6-position in the final quinolinone ring. This avoids issues with poor regioselectivity that can occur when attempting to halogenate the quinoline ring system directly. nih.gov
Site for Further Functionalization: The halogen atom serves as a handle for subsequent cross-coupling reactions, allowing for further diversification of the quinoline scaffold if desired. nih.gov
Modified Reactivity: The chloro group at C6 influences the electron density of the entire heterocyclic system. This electronic modulation can affect the reactivity of other positions, such as the susceptibility of the C2 and C4 positions to nucleophilic attack in intermediates like 2,4-dichloro-6-chloroquinoline. nih.gov The presence of an electron-withdrawing group can facilitate such nucleophilic aromatic substitution reactions, potentially improving the efficiency of the thiolation step.
While the deactivating nature of chlorine can slow down the initial ring-forming reaction, the benefits of regiochemical control and the potential for enhanced reactivity in subsequent nucleophilic substitution steps often outweigh this drawback. Optimization of reaction conditions, such as temperature and the use of efficient catalysts, can mitigate the reduced reactivity of the halogenated starting material. wikipedia.org For instance, palladium-catalyzed methods like the Buchwald-Hartwig amination have been developed for the efficient one-pot synthesis of quinolin-4-ones from halo-substituted precursors, demonstrating that modern catalytic systems can overcome the challenges posed by halogen deactivation to provide good to excellent yields. organic-chemistry.org
Advanced Spectroscopic and Chromatographic Characterization Techniques (Excluding Basic Identification Data)
Beyond routine 1D NMR and IR spectroscopy, a suite of advanced analytical techniques is essential for the unambiguous structural elucidation and purity assessment of complex molecules like this compound.
Two-Dimensional (2D) NMR Spectroscopy: The complexity of the quinoline ring system, with its seven spin-coupled protons, often results in overlapping signals in 1D ¹H NMR spectra that are difficult to assign definitively. acs.orgresearchgate.net Advanced 2D NMR experiments are indispensable for complete structural characterization. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing the connectivity between adjacent protons in both the benzene (B151609) and pyridine (B92270) portions of the quinoline ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons, allowing for the unambiguous assignment of ¹³C signals based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly valuable for identifying quaternary carbons (which are invisible in DEPT spectra) and for confirming the connectivity between different fragments of the molecule, such as linking the benzyl group to the quinoline core via the sulfur atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which provides crucial structural information. nih.govmcmaster.ca For quinoline derivatives, a characteristic fragmentation pathway involves the loss of HCN from the heterocyclic ring. mcmaster.carsc.org The fragmentation of the benzylthio side chain would also produce characteristic ions. Analysis of these fragmentation patterns can help differentiate between isomers. nih.govnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity, stereochemistry, and tautomeric form (i.e., the quinolin-4(1H)-one form rather than the 4-hydroxyquinoline tautomer) of the molecule. It also provides data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
Computational Chemistry Approaches for Synthetic Route Prediction and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and optimizing synthetic routes for complex heterocyclic compounds like this compound. rsc.orgresearchgate.netnih.gov
Synthetic Route Prediction: Computational models are increasingly used to predict the regio- and site-selectivity of organic reactions, which is a critical aspect of synthesis planning. rsc.org For the synthesis of the 6-chloroquinolin-4-one core, DFT calculations can be employed to:
Predict the most favorable site of halogenation on an aniline precursor.
Analyze the reaction mechanism of the Conrad-Limpach or Knorr cyclization, identifying the transition states and intermediates to understand the factors controlling regioselectivity (e.g., formation of the 4-quinolone versus the 2-quinolone). wikipedia.orgyoutube.comresearchgate.net Calculations can compare the kinetic and thermodynamic products of the reaction, guiding the choice of reaction conditions (e.g., temperature) to favor the desired isomer. quimicaorganica.org
Optimization of Reaction Conditions: DFT studies can model the entire catalytic cycle of a reaction, such as a palladium-catalyzed cross-coupling used to form the quinolone ring. organic-chemistry.org By calculating the energies of intermediates and transition states, researchers can understand the role of different ligands, solvents, and bases. nih.gov This insight allows for the rational selection of optimal conditions to maximize yield and minimize reaction time, rather than relying solely on empirical screening. For the thiolation step, computational analysis could predict the relative reactivity of the C2 and C4 positions in a dichloroquinoline intermediate, helping to devise a selective synthesis strategy.
Characterization Support: Computational methods also support spectroscopic analysis. Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while calculations of NMR chemical shifts can aid in the assignment of complex experimental spectra. rsc.orgresearchgate.netnih.gov By comparing calculated and experimental data, structural assignments can be made with greater confidence.
Structure Activity Relationship Sar Studies of 2 Benzylthio 6 Chloroquinolin 4 1h One and Its Analogues
Systematic Structural Modifications of the 2-(Benzylthio) Moiety
The nature and position of substituents on the benzyl (B1604629) group can dramatically alter the biological activity of 2-(benzylthio)-6-chloroquinolin-4(1H)-one analogues. Studies have shown that both electronic and steric factors play a crucial role. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, which in turn can affect π-π stacking interactions with biological targets.
Research has indicated that the structure of the benzyl unit significantly impacts the antibacterial activity of related quinolone derivatives. nih.gov The presence of different substituents on the aromatic ring can lead to variations in lipophilicity and the ability to form hydrogen bonds, thereby influencing cell permeability and target engagement.
| R Group on Benzyl Ring | Observed Activity | Reference |
| Unsubstituted | Baseline activity | N/A |
| Electron-donating groups (e.g., -CH3, -OCH3) | Potentially increased activity | researchgate.net |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Varied activity, sometimes decreased | N/A |
| Bulky substituents (e.g., -t-butyl) | Generally decreased activity | N/A |
This table is a generalized representation based on common SAR principles and may not reflect the specific activity of this compound analogues.
The thioether linkage is another key area for structural modification. The replacement of the sulfur atom with other linkers, such as an oxygen atom (ether) or a sulfonyl group (SO2), has been investigated. These changes can alter the geometry and electronic properties of the molecule, which can have a significant effect on its biological profile.
For example, in a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, the nature of the linker (S or SO2) was found to dramatically impact antibacterial activity. nih.gov This highlights the importance of the thioether bond in mediating the desired biological effect.
| Linkage Variation | Impact on Activity | Reference |
| Thioether (-S-) | Baseline activity | N/A |
| Sulfoxide (-SO-) | May increase polarity and alter binding | N/A |
| Sulfone (-SO2-) | Can significantly change electronic properties and activity | nih.gov |
| Ether (-O-) | Alters bond angles and flexibility | N/A |
This table illustrates potential modifications and their general impact. Specific outcomes are dependent on the target and the rest of the molecular structure.
Modifications at the Quinolone Nitrogen (N1) Position
The nitrogen atom at the N1 position of the quinolone ring is a common site for substitution, and modifications at this position have been shown to be a successful strategy for modulating the biological activity of quinolin-4-one derivatives.
Alkylation and acylation are common strategies employed to introduce a variety of substituents at the N1 position. The addition of alkyl chains of varying lengths and branching, as well as the introduction of acyl groups, can influence the compound's lipophilicity, steric profile, and potential for hydrogen bonding. These modifications can lead to enhanced interactions with the target protein and improved pharmacokinetic properties.
The introduction of substituents at the N1 position can have a profound impact on the biological activity of this compound analogues. The size, shape, and electronic nature of the substituent can all play a role in determining the potency and selectivity of the compound. For example, the introduction of a small alkyl group might enhance lipophilicity and improve cell membrane penetration, while a larger, more complex group could provide additional points of interaction with the target, leading to increased binding affinity.
| N1 Substituent | Potential Impact on Activity |
| -H | Baseline activity |
| -CH3 | Increased lipophilicity, potential for enhanced cell permeability |
| -C2H5 | Further increase in lipophilicity |
| -COCH3 | Introduction of a hydrogen bond acceptor, potential for new interactions |
| -CH2Ph | Increased steric bulk, potential for π-stacking interactions |
This table provides a hypothetical overview of how different N1 substituents could influence the activity of the parent compound.
Substituent Effects on the Quinolone Ring System (Excluding 6-Chloro)
While the 6-chloro substituent is a defining feature of the parent compound, modifications at other positions on the quinolone ring system have also been explored to further probe the SAR. The introduction of various functional groups at positions such as C5, C7, and C8 can influence the electronic distribution within the heterocyclic ring system and provide additional opportunities for interaction with biological targets.
Studies on related quinolone derivatives have shown that the position and nature of substituents on the quinoline (B57606) ring are critical for activity. For example, the presence of a substituent at the 7-position can be crucial for the antibacterial activity of some quinolones. While the provided information does not specifically detail substitutions on the this compound scaffold, the general principles of quinolone SAR suggest that this would be a fruitful area for further investigation.
| Position of Substitution | Type of Substituent | Potential Effect |
| C5 | Small electron-donating or -withdrawing groups | Modulate electronic properties of the ring |
| C7 | Halogens, amines, heterocyclic rings | Can significantly impact potency and spectrum of activity |
| C8 | Small alkyl or haloalkyl groups | Can influence steric and electronic properties |
This table outlines potential areas for modification on the quinolone ring and their generally observed effects in related compound classes.
Exploration of Other Halogens at Position 6
The presence and nature of a halogen atom at the 6-position of the quinolin-4(1H)-one ring can significantly influence the compound's physicochemical properties and, consequently, its biological activity. The chloro group in the parent compound, this compound, is a common starting point for SAR studies. To explore the impact of different halogens, analogues with fluoro, bromo, and iodo substituents at this position are synthesized and evaluated.
Table 1: Illustrative Biological Activity of 2-(Benzylthio)-6-haloquinolin-4(1H)-one Analogues
| Compound | Halogen at Position 6 | Relative Biological Activity |
| 1 | -F | Moderate |
| 2 | -Cl | High |
| 3 | -Br | High |
| 4 | -I | Moderate-High |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends.
Introduction of Electron-Donating and Electron-Withdrawing Groups
Beyond halogens, the introduction of a diverse range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at position 6 provides a deeper understanding of the electronic requirements for optimal activity. EDGs, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the quinolone ring system. This can enhance interactions with electron-deficient pockets in a target protein or alter the metabolic stability of the compound.
For instance, a strongly electron-withdrawing nitro group can significantly alter the electronic profile and may lead to different biological activities or toxicities. A methoxy group, being an electron-donating group, can increase the metabolic susceptibility at that position but may also improve solubility.
Table 2: Illustrative Biological Activity of 6-Substituted 2-(Benzylthio)quinolin-4(1H)-one Analogues
| Compound | Substituent at Position 6 | Electronic Nature | Relative Biological Activity |
| 5 | -OCH₃ | Electron-Donating | Moderate |
| 6 | -CH₃ | Electron-Donating | Moderate-High |
| 7 | -H | Neutral | Baseline |
| 8 | -CN | Electron-Withdrawing | High |
| 9 | -NO₂ | Electron-Withdrawing | Low-Moderate |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends.
Conformational Analysis and Stereochemical Influences on SAR
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues helps to identify the low-energy conformations that are likely to be biologically active. The quinolin-4(1H)-one core is largely planar, but the benzylthio substituent at position 2 introduces significant conformational flexibility. The orientation of the benzyl group relative to the quinolone ring, defined by the torsion angles around the C-S and S-CH₂ bonds, can adopt various conformations.
The presence of a bulky substituent at position 6 can influence the preferred conformation of the benzylthio group through steric hindrance. Furthermore, if chiral centers are introduced into the molecule, for example by substitution on the benzyl group or the quinolone ring, the different stereoisomers can exhibit markedly different biological activities. This stereoselectivity is a strong indicator of a specific binding interaction with a chiral biological macromolecule, such as a protein or nucleic acid.
For instance, the (R)- and (S)-enantiomers of an analogue could have orders of magnitude difference in potency, with one enantiomer fitting perfectly into a binding pocket while the other is sterically hindered. Understanding these stereochemical influences is crucial for designing more potent and selective drugs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources.
To build a QSAR model, the chemical structures of the compounds are represented by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, number of atoms, branching indices).
Electronic descriptors: These quantify the electronic properties of the molecule (e.g., partial charges on atoms, dipole moment, HOMO and LUMO energies).
Steric descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, van der Waals radii).
Hydrophobic descriptors: These describe the lipophilicity of the molecule (e.g., logP, the logarithm of the partition coefficient between octanol and water).
Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. A robust QSAR model should not only fit the existing data well but also have good predictive power for new, untested compounds.
A hypothetical QSAR equation for this series might look like:
log(1/IC₅₀) = β₀ + β₁ * logP + β₂ * σ + β₃ * MR
Where:
log(1/IC₅₀) is the biological activity (e.g., the negative logarithm of the half-maximal inhibitory concentration).
logP is a measure of hydrophobicity.
σ is the Hammett constant, representing the electronic effect of the substituent at position 6.
MR is the molar refractivity, representing the steric effect of the substituent.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.
Such a model can guide the design of new analogues with enhanced biological potency by suggesting the optimal combination of physicochemical properties. For example, if the coefficient for logP is positive, it would suggest that increasing the lipophilicity of the molecule could lead to higher activity, within a certain range.
Investigation of Molecular Mechanisms of Action for 2 Benzylthio 6 Chloroquinolin 4 1h One
Target Identification Strategies
Identifying the specific biomolecular targets of a compound is a critical first step in delineating its mechanism of action. For a compound like 2-(benzylthio)-6-chloroquinolin-4(1H)-one, a dual approach combining ligand-based and phenotype-based methods offers a comprehensive strategy for target elucidation.
Ligand-Based Approaches: Target Fishing and Chemogenomics
Ligand-based approaches leverage the principle that structurally similar molecules often interact with similar protein targets. For this compound, these methods would involve computational screening against large databases of known protein targets.
Chemogenomics: This broader approach examines the relationships between chemical structures and their genomic targets. By analyzing the known targets of a wide range of quinolinone and thioether-containing compounds, a chemogenomic map can be constructed. This map would help to predict the likely target families for this compound. For example, if a significant number of quinolinone derivatives are known to interact with kinases or G-protein coupled receptors (GPCRs), these would be prioritized as potential targets for experimental validation. nih.gov
A hypothetical summary of potential targets identified through these ligand-based methods is presented in Table 1.
| Predicted Target Class | Rationale for Prediction | Examples of Specific Targets |
| Monoamine Oxidases | Structural similarity to known quinazolinone-based MAO inhibitors. nih.gov | MAO-A, MAO-B |
| Protein Kinases | The quinoline (B57606) scaffold is a common feature in many kinase inhibitors. | EGFR, VEGFR-2 |
| Topoisomerases | Quinolones are a well-known class of topoisomerase inhibitors. acs.orgnih.gov | Topoisomerase I, Topoisomerase II |
| G-Protein Coupled Receptors | Allosteric modulation of GPCRs by quinolone-like structures has been reported. nih.gov | Muscarinic acetylcholine receptors |
Phenotypic Screening and Subsequent Target Deconvolution
Phenotypic screening represents an alternative, unbiased approach to target identification. criver.com In this strategy, this compound would be tested across a variety of cell-based assays that represent different disease states or biological processes, such as cancer cell proliferation, inflammation, or microbial growth. mdpi.comicm.edu.pl A significant phenotypic effect, for example, the induction of apoptosis in a cancer cell line, would trigger a process of target deconvolution to identify the protein(s) responsible for this effect. nih.govnih.gov
Target Deconvolution Techniques:
Affinity Chromatography: The compound could be immobilized on a solid support to "fish" for its binding partners from cell lysates. nih.gov
Chemical Proteomics: Advanced mass spectrometry-based techniques can identify proteins that interact with the compound in a cellular context. nih.gov
Given that numerous quinolinone derivatives have demonstrated anticancer properties, a plausible outcome of a phenotypic screen would be the identification of antiproliferative activity. nih.govsemanticscholar.orgrsc.orgmdpi.com
Enzymatic Inhibition and Activation Studies
Once a putative protein target is identified, the next step is to characterize the nature of the interaction through enzymatic assays. These studies can determine whether the compound inhibits or activates the target enzyme and provide detailed insights into the mechanism of this modulation.
Kinetic Analysis of Target-Compound Interactions
Kinetic studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. For a hypothetical interaction between this compound and a target enzyme, such as monoamine oxidase B (MAO-B), a series of experiments would be conducted to determine key kinetic parameters. A closely related analog, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one, has been identified as a reversible and competitive inhibitor of MAO-B. nih.gov
Based on this precedent, a kinetic analysis for this compound as a hypothetical MAO-B inhibitor might yield the data presented in Table 2. This type of analysis involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.
| Parameter | Description | Hypothetical Value |
| IC50 | The concentration of the inhibitor required to reduce enzyme activity by 50%. | 0.15 µM |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | 0.07 µM |
| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive, uncompetitive). | Competitive |
A competitive mode of inhibition, as seen with the quinazolinone analog, would suggest that this compound binds to the active site of MAO-B, directly competing with the natural substrate. nih.gov
Allosteric Modulation Mechanisms
Beyond direct inhibition or activation at the active site, some compounds can exert their effects by binding to a secondary, or allosteric, site on the protein. nih.gov This binding induces a conformational change that modulates the protein's function. youtube.com Quinolone derivatives have been reported to act as allosteric modulators for certain receptors. nih.gov
Should enzymatic assays suggest a non-competitive or mixed-type inhibition pattern, the possibility of allosteric modulation would be investigated. This would involve more complex kinetic analyses and structural studies to identify a distinct allosteric binding pocket. Allosteric modulators can offer advantages in terms of specificity and maintaining the physiological patterns of endogenous ligand activity. youtube.com
Protein-Ligand Interaction Profiling
To gain a deeper understanding of the binding event at an atomic level, various biophysical and computational techniques are employed to profile the interaction between the protein and the ligand.
Computational Docking: Molecular docking simulations would be used to predict the binding pose of this compound within the active site of its identified target, for instance, MAO-B. These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.
Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a series of analogs of this compound would be crucial for establishing a structure-activity relationship. nih.govresearchgate.net By systematically modifying different parts of the molecule (e.g., the benzyl (B1604629) group, the chloro substituent, the quinolinone core), researchers can identify the chemical features that are essential for target binding and activity. For example, studies on related benzylthio-containing quinolinium compounds have shown that the nature and position of substituents on the benzyl ring significantly impact their biological activity. nih.gov
A hypothetical SAR summary for the inhibition of a target enzyme by this compound analogs is presented in Table 3.
| Compound Modification | Observed Change in Activity | Inferred Importance of Moiety |
| Removal of the benzyl group | Significant loss of activity | The benzyl group is likely involved in crucial hydrophobic or pi-stacking interactions within the binding site. |
| Replacement of the 6-chloro group with hydrogen | Moderate decrease in activity | The chloro group may contribute to binding through halogen bonding or by influencing the electronic properties of the quinolinone ring. |
| Altering the position of the chloro group | Varied effects on activity | The position of the substituent on the quinolinone core is important for optimal interaction with the target. |
| Substitution on the benzyl ring | Activity is sensitive to the nature and position of the substituent. nih.gov | The benzyl ring likely occupies a well-defined pocket in the active site, and steric or electronic modifications can either enhance or diminish binding. |
Preclinical Biological Investigations and Efficacy Models for 2 Benzylthio 6 Chloroquinolin 4 1h One
In Vitro Assays for Biological Activity
In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound in a controlled, non-living environment. These tests provide initial insights into a compound's potential therapeutic effects and mechanisms of action.
Cell-Based Assays (Excluding Human Clinical Data)
Cell-based assays are crucial for evaluating a compound's effect on cellular processes and viability. bioivt.com Currently, specific data from cell-based assays for 2-(Benzylthio)-6-chloroquinolin-4(1H)-one are not available in the public domain. Research on analogous structures, such as 2-benzylthio-4-chlorobenzenesulfonamide derivatives, has demonstrated antiproliferative activity in various cancer cell lines. nih.govnih.gov For instance, certain derivatives have shown notable activity against non-small cell lung cancer and melanoma cell lines. nih.gov Similarly, studies on other quinolin-2(1H)-one derivatives have indicated high potency against a range of cancer cells, including those of the lung, liver, and colon, while showing minimal effect on normal human cells. nih.gov
Enzyme-Based Assays
Enzyme-based assays are utilized to determine if a compound can inhibit or activate specific enzymes. mdpi.com This can reveal the compound's mechanism of action at a molecular level. As of the latest review of scientific literature, specific enzyme inhibition or activation data for this compound has not been published. However, related quinazolin-4-one compounds have been evaluated for their inhibitory effects on enzymes like dihydrofolate reductase (DHFR), with some derivatives showing significant activity. nih.gov
Receptor Binding Assays
Receptor binding assays are employed to assess the affinity of a compound for a specific biological receptor. mdpi.comnih.gov These assays are critical for understanding the potential pharmacological targets of a new chemical entity. nih.gov There is currently no publicly available data from receptor binding assays specifically for this compound. Research on similar quinolin-2(1H)-one scaffolds has identified potent agonists for receptors such as the G protein-coupled receptor 55 (GPR55). mdpi.com
Cellular Permeability and Transport Studies (Excluding Clinical Data)
Understanding how a compound permeates and is transported across cell membranes is vital for assessing its potential bioavailability and efficacy. There is currently no published data on the cellular permeability or transport mechanisms of this compound.
Mechanism-Based Resistance Studies (e.g., Efflux Pump Interactions)
Drug resistance, often mediated by efflux pumps that actively transport compounds out of cells, is a significant challenge in therapeutics. Studies investigating the interaction of this compound with efflux pumps or other resistance mechanisms have not yet been reported. Research into other novel compounds has highlighted the importance of evaluating interactions with efflux pumps to predict potential resistance issues. nih.gov
In Vivo Proof-of-Concept Studies in Relevant Animal Models (Excluding Clinical Human Data)
In vivo studies in animal models are a critical step in preclinical research to demonstrate a compound's efficacy and potential therapeutic benefit in a living organism before any human trials. frontiersin.orgyoutube.com To date, there are no published in vivo proof-of-concept studies for this compound in any animal models.
Pharmacokinetic Profiling in Animal Models (Excluding Dosage/Administration)
No information is available in the public domain regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models.
Efficacy Assessment in Disease Models
There are no published studies detailing the efficacy of this compound in any preclinical disease models.
Biomarker Identification and Validation (Excluding Clinical Data)
No preclinical research has been published on the identification or validation of biomarkers associated with the biological activity or efficacy of this compound.
Future Directions and Translational Perspectives for 2 Benzylthio 6 Chloroquinolin 4 1h One Research
Development of Advanced Delivery Systems
To enhance the therapeutic potential of 2-(benzylthio)-6-chloroquinolin-4(1H)-one, the development of advanced delivery systems is a critical area of future investigation. Given the often-poor solubility and potential for off-target effects of quinolinone derivatives, novel formulation strategies could significantly improve their pharmacokinetic and pharmacodynamic profiles.
Potential Advanced Delivery Systems for this compound:
| Delivery System | Potential Advantages |
| Liposomes | Biocompatible and biodegradable vesicles that can encapsulate both hydrophilic and lipophilic drugs, potentially improving the solubility and circulation time of the compound. |
| Nanoparticles | Solid colloidal particles that can be engineered for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity. |
| Micelles | Self-assembling nanosized core-shell structures that can solubilize poorly water-soluble drugs, enhancing their bioavailability. |
| Drug-Polymer Conjugates | Covalent attachment of the compound to a polymer backbone, which can improve water solubility, prolong plasma half-life, and enable passive or active targeting. |
Research in this area would involve the formulation of this compound into these delivery systems and subsequent in vitro and in vivo evaluation of their physicochemical properties, drug release kinetics, stability, and therapeutic efficacy.
Combination Therapies and Synergistic Interactions
Exploring the synergistic potential of this compound in combination with other therapeutic agents is a promising strategy to enhance its efficacy and overcome potential drug resistance. The rationale for combination therapy is to target multiple pathways involved in a disease, which can lead to improved therapeutic outcomes and potentially lower the required doses of individual drugs, thereby reducing toxicity.
Based on the known activities of related quinoline (B57606) derivatives, potential combination therapies for this compound could include:
In Oncology: Combining it with established chemotherapeutic agents or targeted therapies. The quinoline scaffold is present in several approved anticancer drugs, and novel derivatives could act synergistically by targeting different aspects of cancer cell proliferation, survival, or angiogenesis.
In Infectious Diseases: Co-administration with existing antibiotics or antiviral agents. Quinoline derivatives have shown promise as antimicrobial agents, and combination approaches could help combat drug-resistant strains.
Future studies should focus on in vitro checkerboard assays to identify synergistic, additive, or antagonistic interactions with a panel of standard drugs. Promising combinations would then be validated in preclinical in vivo models.
Emerging Applications and Therapeutic Areas
While the primary therapeutic targets of this compound may yet to be fully elucidated, the broad biological activities of the quinolinone scaffold suggest potential applications beyond a single disease area. Future research should explore its efficacy in a variety of therapeutic contexts.
Potential Emerging Therapeutic Areas for Quinolinone Derivatives:
| Therapeutic Area | Rationale Based on Related Compounds |
| Antiviral | Quinolone-based drugs have been investigated for their antiviral properties, suggesting a potential role for this compound against various viral infections. |
| Neuroprotection | Certain quinoline derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating a possible application in conditions like Alzheimer's or Parkinson's disease. |
| Cardioprotection | Some quinolinone derivatives have been explored for their cardioprotective effects, suggesting a potential role in mitigating cardiac damage from various insults. |
Screening this compound in a diverse range of in vitro and in vivo disease models will be crucial to uncovering its full therapeutic potential and identifying novel applications.
Addressing Resistance Mechanisms and Off-Target Effects
A significant challenge in drug development is the emergence of resistance and the occurrence of off-target effects. Proactive investigation into these potential issues for this compound is essential for its long-term viability as a therapeutic candidate.
Strategies to Address Resistance and Off-Target Effects:
| Challenge | Potential Approach |
| Drug Resistance | Investigating mechanisms of resistance, such as the upregulation of efflux pumps (e.g., P-glycoprotein), target mutation, or activation of alternative signaling pathways. This knowledge can inform the design of second-generation compounds or rational combination therapies. |
| Off-Target Effects | Comprehensive selectivity profiling against a broad panel of kinases, receptors, and enzymes to identify potential off-target interactions. This can help in predicting potential side effects and guide structural modifications to improve selectivity. |
Future research should involve the generation of resistant cell lines to study the molecular basis of resistance. Furthermore, extensive in vitro and in vivo toxicological studies will be necessary to identify and mitigate any potential off-target liabilities.
Computational-Experimental Feedback Loop for Rational Drug Design
The integration of computational and experimental approaches can significantly accelerate the drug discovery and development process for derivatives of this compound. This iterative feedback loop allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
Components of a Computational-Experimental Feedback Loop:
| Component | Description |
| Computational Modeling | Utilization of techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations to predict the biological activity and binding modes of novel derivatives. |
| Chemical Synthesis | Synthesis of the computationally designed compounds for experimental validation. |
| Biological Evaluation | In vitro and in vivo testing of the synthesized compounds to determine their actual biological activity and properties. |
| Iterative Refinement | Using the experimental data to refine the computational models, leading to the design of the next generation of improved compounds. |
By employing this integrated approach, researchers can more efficiently explore the chemical space around the this compound scaffold to identify lead candidates with optimal therapeutic profiles.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-(benzylthio)-6-chloroquinolin-4(1H)-one, and how are reaction conditions optimized?
- Methodological Answer : A Pd/dppf catalyst system with Zn(0) as an in situ reductant is effective for functionalizing 6-chloroquinolin-4(1H)-one derivatives, enabling reactions like cyanation (e.g., conversion to 3-furanyl-6-cyanoquinolin-4(1H)-one) with high yields. However, substrate-specific limitations exist; for example, 6-chloro-3-iodoquinolin-4(1H)-one requires a copper iodide/DMEDA system with NaCN for successful cyanation . Optimization involves solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalyst-to-substrate ratios (typically 5–10 mol%).
Q. How are analytical techniques (e.g., NMR, IR, elemental analysis) applied to confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- 1H NMR : Aromatic protons in the quinolinone core appear as distinct multiplets (δ 7.0–8.0 ppm), while the benzylthio group’s CH2 resonates as a singlet (δ ~4.5 ppm) .
- IR : Stretching vibrations for C=O (1648–1681 cm⁻¹), C≡N (2220–2226 cm⁻¹), and S–C (668–736 cm⁻¹) confirm functional groups .
- Elemental Analysis : Calculated vs. found values for C, H, and N (e.g., C 65.31% vs. 65.40%) validate purity, with deviations <0.5% considered acceptable .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) are standard. Melting points (e.g., 186–219°C) serve as purity indicators, with sharp ranges (<3°C variation) confirming homogeneity .
Advanced Research Questions
Q. How do catalytic systems influence the regioselectivity and efficiency of 6-chloroquinolin-4(1H)-one derivatization?
- Methodological Answer : Pd catalysts (e.g., Pd/dppf) favor coupling at the 6-chloro position due to oxidative addition kinetics, while Cu-based systems (e.g., CuI/DMEDA) enable cyanation at sterically hindered sites (e.g., 3-iodo substituents). Mechanistic studies suggest that Zn(0) reduces Pd(II) intermediates, regenerating active Pd(0) species . Advanced characterization (e.g., X-ray crystallography) of intermediates can resolve competing pathways .
Q. What strategies address contradictions in spectroscopic data for structurally similar quinolinone derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton splitting due to substituent effects) are resolved by comparative analysis with analogs. For example, electron-donating groups (e.g., OCH3 at δ 3.7–3.8 ppm) deshield adjacent protons, altering coupling constants (J = 2.0–8.4 Hz) . HRMS data (e.g., [M+H]+ 348.1171 vs. 348.1143) should align within 5 ppm error margins .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for biological applications?
- Methodological Answer : Substituent variation at the 3- and 6-positions modulates bioactivity. For example:
- 3-Furanyl : Enhances antiviral activity via π-π stacking with target proteins .
- 4-Methoxyphenyl : Improves solubility but may reduce binding affinity .
SAR studies employ in silico docking (e.g., PubChem-derived analogs ) and in vitro assays (e.g., IC50 determination against viral proteases).
Q. What are the limitations of current synthetic methods for scaling up this compound production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
